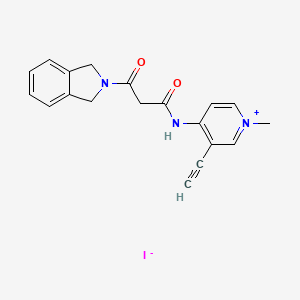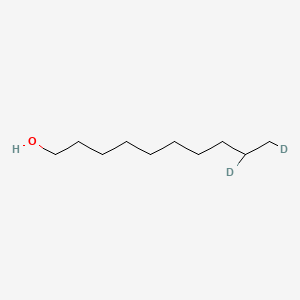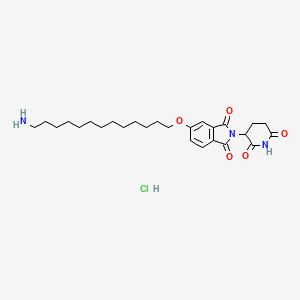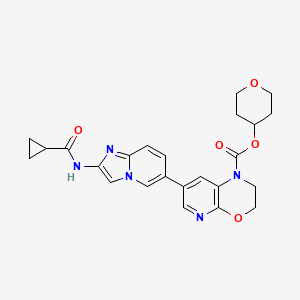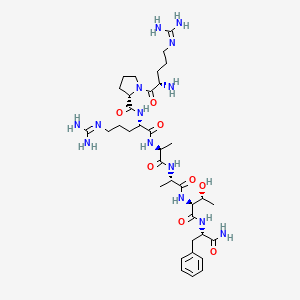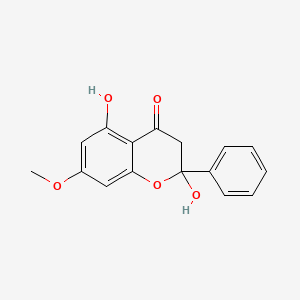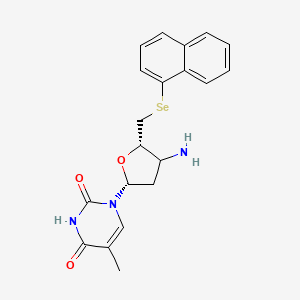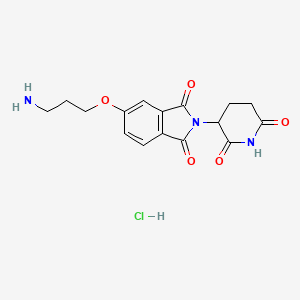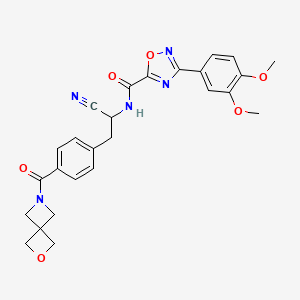
Pks13-TE inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pks13-TE inhibitor 4 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an antitubercular agent. This compound targets the polyketide synthase 13 (Pks13) enzyme, which plays a crucial role in the biosynthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, this compound can potentially disrupt the cell wall synthesis of the bacteria, making it a promising candidate for tuberculosis treatment .
Preparation Methods
The synthesis of Pks13-TE inhibitor 4 involves several steps and specific reaction conditions. One of the synthetic routes includes the use of reagents such as ammonium formate or aniline, benzoquinone, and formaldehyde . The reactions typically occur under reflux conditions with solvents like ethanol and tetrahydrofuran . Industrial production methods for this compound are still under development, but they aim to optimize the yield and purity of the final product while minimizing the environmental impact .
Chemical Reactions Analysis
Pks13-TE inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and benzyltriethylammonium chloride . The major products formed from these reactions are intermediates that further react to form the final inhibitor compound . The thioesterase domain of Pks13 is vital for catalyzing the release and acyl transfer reactions required to produce mycolic acid precursors .
Scientific Research Applications
Pks13-TE inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition mechanisms of polyketide synthase enzymes . In biology, it helps in understanding the biosynthesis pathways of mycolic acids and their role in bacterial cell wall integrity . In medicine, this compound is being explored as a potential treatment for tuberculosis, especially for drug-resistant strains . Additionally, it has industrial applications in the development of new antitubercular drugs .
Mechanism of Action
The mechanism of action of Pks13-TE inhibitor 4 involves the inhibition of the thioesterase domain of the polyketide synthase 13 enzyme . This enzyme is responsible for the final condensation step in the biosynthesis of mycolic acids . By binding to the active site of the thioesterase domain, this compound prevents the release and transfer of acyl groups, thereby disrupting the production of mycolic acids . This inhibition weakens the bacterial cell wall, leading to the death of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Pks13-TE inhibitor 4 is unique compared to other similar compounds due to its specific targeting of the thioesterase domain of Pks13 . Similar compounds include benzofuran, thiophene, coumestan, and β-lactone derivatives, which also inhibit the Pks13 enzyme but may have different binding modes and efficacy . The uniqueness of this compound lies in its distinct binding mode and improved antitubercular potency .
Properties
Molecular Formula |
C26H25N5O6 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-[1-cyano-2-[4-(2-oxa-6-azaspiro[3.3]heptane-6-carbonyl)phenyl]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C26H25N5O6/c1-34-20-8-7-18(10-21(20)35-2)22-29-24(37-30-22)23(32)28-19(11-27)9-16-3-5-17(6-4-16)25(33)31-12-26(13-31)14-36-15-26/h3-8,10,19H,9,12-15H2,1-2H3,(H,28,32) |
InChI Key |
ODHZSXUYALGJKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


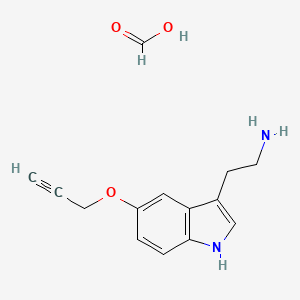

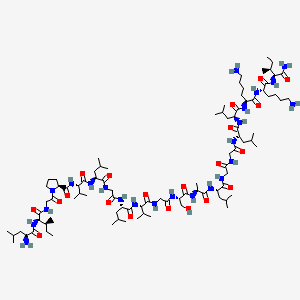
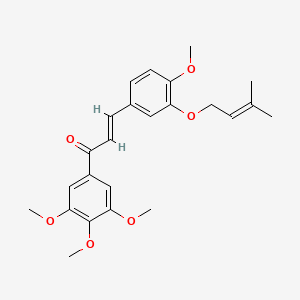

![7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)
